molecular formula C30H27FN4 B11208248 4-(4-benzylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(4-benzylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11208248
M. Wt: 462.6 g/mol
InChI Key: ZFJCSWSXBHNLHE-UHFFFAOYSA-N
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Description

4-BENZYL-1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with a piperidine ring bonded to a pyrrolopyrimidine core, which is further substituted with benzyl, fluorophenyl, and phenyl groups

Preparation Methods

The synthesis of 4-BENZYL-1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves multiple steps, typically starting with the preparation of the pyrrolopyrimidine core. This core is synthesized through a series of reactions including cyclization and functional group modifications. The piperidine ring is then introduced via nucleophilic substitution reactions. The final steps involve the addition of benzyl, fluorophenyl, and phenyl groups through various coupling reactions, often using palladium-catalyzed cross-coupling techniques .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

4-BENZYL-1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-BENZYL-1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar compounds include other pyrrolopyrimidine derivatives, such as:

The uniqueness of 4-BENZYL-1-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C30H27FN4

Molecular Weight

462.6 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H27FN4/c31-25-11-13-26(14-12-25)35-20-27(24-9-5-2-6-10-24)28-29(32-21-33-30(28)35)34-17-15-23(16-18-34)19-22-7-3-1-4-8-22/h1-14,20-21,23H,15-19H2

InChI Key

ZFJCSWSXBHNLHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

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